molecular formula C3H5ClO4S B1589117 Methyl (chlorosulfonyl)acetate CAS No. 56146-83-9

Methyl (chlorosulfonyl)acetate

Cat. No.: B1589117
CAS No.: 56146-83-9
M. Wt: 172.59 g/mol
InChI Key: YBIPZPBGAGTBGK-UHFFFAOYSA-N
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Description

Methyl (chlorosulfonyl)acetate is an organosulfur compound with the molecular formula C3H5ClO4S. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound is characterized by the presence of a chlorosulfonyl group attached to an acetate moiety, making it a valuable intermediate in the synthesis of more complex molecules .

Scientific Research Applications

Methyl (chlorosulfonyl)acetate has a wide range of applications in scientific research:

Safety and Hazards

Methyl (chlorosulfonyl)acetate is classified as a dangerous substance. It has hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Mechanism of Action

Mode of Action

Methyl (chlorosulfonyl)acetate, like other sulfonyl compounds, is likely to act as an alkylating agent . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can result in the modification of their activity. The alkyl-oxygen bonds in these compounds undergo fission and react within the intracellular milieu .

Biochemical Pathways

It’s worth noting that the acetyl coa pathway, a major metabolic pathway utilized by bacteria, is characterized by the use of hydrogen as an electron donor and carbon dioxide as an electron acceptor to produce acetyl-coa

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be influenced by temperature and exposure to light

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (chlorosulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CH3COOCH3+ClSO2OHCH3COOCH2SO2Cl+H2O\text{CH}_3\text{COOCH}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} CH3​COOCH3​+ClSO2​OH→CH3​COOCH2​SO2​Cl+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl (chlorosulfonyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonyl esters or other reduced sulfur-containing compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form methyl acetate and sulfuric acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.

    Acidic or Basic Conditions: Hydrolysis reactions often require acidic or basic conditions to proceed efficiently.

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 2-chlorosulfonylacetate
  • Chlorosulfonylacetyl chloride
  • Cyclohexanesulfonyl chloride

Comparison: Methyl (chlorosulfonyl)acetate is unique due to its specific combination of a chlorosulfonyl group and an acetate moiety. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, allowing for controlled and selective chemical transformations .

Properties

IUPAC Name

methyl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPZPBGAGTBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465718
Record name methyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56146-83-9
Record name methyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (chlorosulfonyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of chlorosulfonylacetyl chloride (419 μL, 3.955 mmol, 1 eq.) in Et2O (4 mL), at 0° C. was added MeOH (160 μL, 3.955 mmol, 1 eq.). The reaction mixture is strirred at 0° C. for 3 h, then concentrated in vacuo to give chlorosulfonyl-acetic acid methyl ester.
Quantity
419 μL
Type
reactant
Reaction Step One
Name
Quantity
160 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The sodium methoxycarbonylmethylsulfonate salt was added in small portions to a stirred solution of 840 ml (9.14 mols) phosphorus oxychloride. The resulting mixture was then heated at 80°-100° C. for about 5 hours and allowed to cool overnight. The reaction mixture was filtered, the filtered solid was washed with dichloromethane and the filtrate distilled under reduced pressure to remove the dichloromethane and excess phosphorus oxychloride. The resulting oil residue was distilled through a short Vigreaux column to give 226.8 g (65.7% yield) of methoxycarbonylmethylsulfonyl chloride, as a yellow oil, b.p. 79°-80° C. (0.5 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
840 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To chlorosulfonyl chloride (3.34 g, 17.9 mmol) in diethyl ether (30 mL) is added at 0° C. methanol (800 μL, 19.7 mmol). The resulting mixture is stirred at 0° C. during 1 h and the solvent is evaporated to give the title compound.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-(chlorosulfonyl)acetyl chloride (1 g, 5.65 mmol) in dry Et2O (5 ml) cooled to 0° C., a solution of methanol (0.286 g, 6.21 mmol) in dry Et2O (1 ml) was added dropwise. After 15 minutes, the mixture was warmed to RT and stirred for 2 hours. The solvent was evaporated and the desired compound was obtained (1 g, 5.36 mmol, 95% yield) and used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.286 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl (chlorosulfonyl)acetate in the synthesis of bicyclic sultams described in the research?

A1: this compound serves as a crucial sulfonylating agent in the multi-step synthesis of bicyclic sultams []. The research demonstrates its reaction with various N-alkenylanilines to yield N-(alkenyl)(methoxycarbonyl)methanesulfanilides. These intermediates are then subjected to bromination and subsequent base-mediated cyclization to ultimately form the desired bicyclic sultam structures.

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